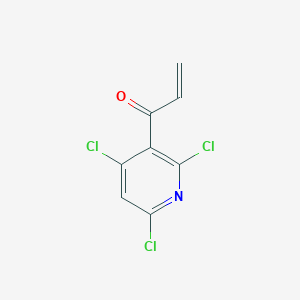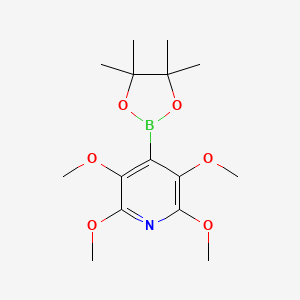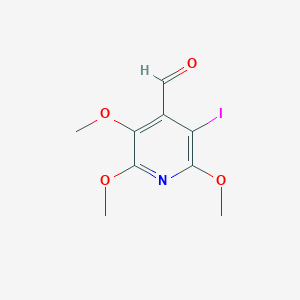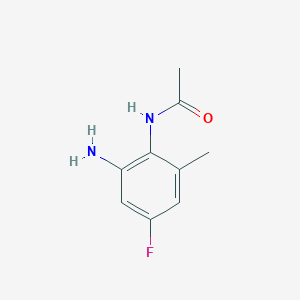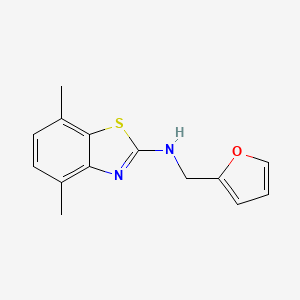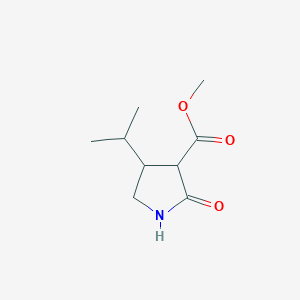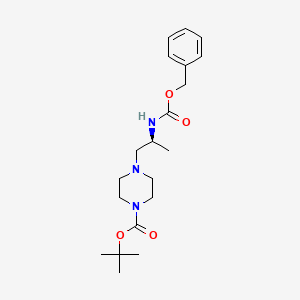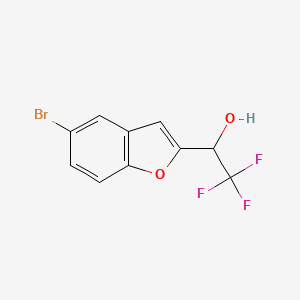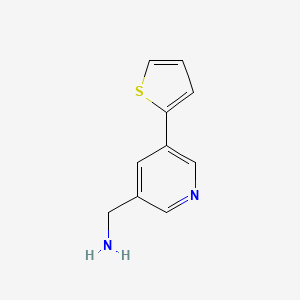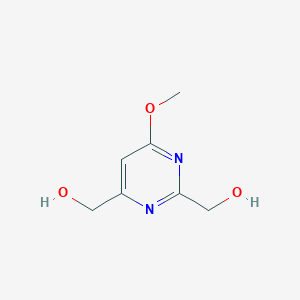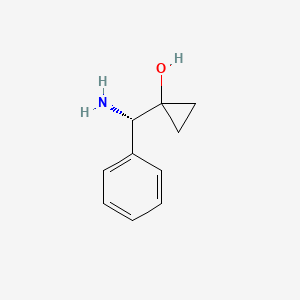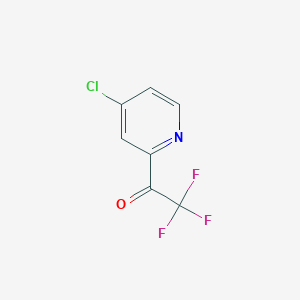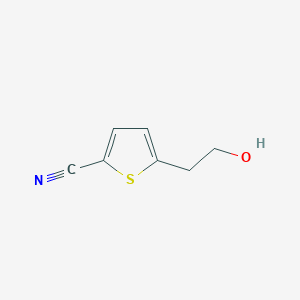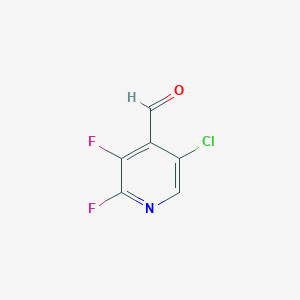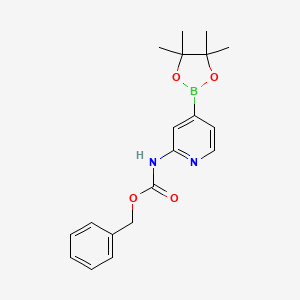
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a carbamate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound contains a boronic ester group, which is known to participate in various types of chemical reactions, including borylation and hydroboration . The exact reactivity of this compound would depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on the structures of similar compounds, it could be expected to be a solid under normal conditions . The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Synthesis and Characterization : Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is synthesized and characterized in several studies. For instance, Huang et al. (2021) focused on the synthesis of boric acid ester intermediates with benzene rings, which are structurally similar to this compound. They utilized a three-step substitution reaction and confirmed the structures using various spectroscopy techniques and single-crystal X-ray diffraction (Huang et al., 2021).
Crystal Structure and DFT Study : The same team of researchers further investigated the molecular structures of these compounds using density functional theory (DFT), comparing them with X-ray diffraction values to verify the conformational analysis (Huang et al., 2021).
Application in Polymer Synthesis
Conjugated Polymers Preparation : Zhu et al. (2007) described the synthesis of soluble conjugated polymers, which included units similar to benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. These polymers exhibited brilliant red colors and were highly luminescent, indicating potential applications in optoelectronic devices (Zhu et al., 2007).
Organic Solar Cell Applications : Meena et al. (2018) synthesized new copolymers containing units structurally related to this compound for use in organic solar cells. These copolymers showed narrow optical band gaps and extended UV-visible absorption spectra, suitable for solar cell applications (Meena et al., 2018).
Advanced Material Applications
Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized boronate ester fluorescence probes related to this compound for detecting hydrogen peroxide. These probes displayed "Off–On" fluorescence responses, important for applications in biological and chemical sensing (Lampard et al., 2018).
Boronated Phosphonium Salts Synthesis and Study : Morrison et al. (2010) prepared boronated phosphonium salts containing arylboronic acid derivatives similar to this compound. These compounds were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their cytotoxicities and boron uptake in various cells were also studied, indicating potential biomedical applications (Morrison et al., 2010).
Catalytic Enantioselective Reactions : Huang et al. (2011) investigated catalytic enantioselective borane reduction of benzyl oximes, which could include derivatives of benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. These reactions are crucial for synthesizing chiral compounds with specific stereochemistry, relevant in pharmaceuticals and agrochemicals (Huang et al., 2011).
Eigenschaften
IUPAC Name |
benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-21-16(12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHYDIRMFMDPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745194 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
CAS RN |
1333319-53-1 | |
| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



